molecular formula C13H17NO3 B2759267 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid CAS No. 926230-52-6

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid

Cat. No.: B2759267
CAS No.: 926230-52-6
M. Wt: 235.283
InChI Key: VOQFHFKQLBBNMR-UHFFFAOYSA-N
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Description

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 2-methylmorpholine substituent attached via a methylene (–CH2–) group at the para position of the benzene ring. The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is substituted with a methyl group at the 2-position, which confers unique steric and electronic properties.

Properties

IUPAC Name

4-[(2-methylmorpholin-4-yl)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-10-8-14(6-7-17-10)9-11-2-4-12(5-3-11)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQFHFKQLBBNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves several steps. One common synthetic route includes the reaction of 4-formylbenzoic acid with 2-methylmorpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound is explored as a precursor in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer.
  • Anticancer Activity : Research indicates potential anticancer properties, particularly through mechanisms involving the inhibition of specific cellular pathways critical for tumor growth. For instance, derivatives have shown significant inhibition rates against various cancer cell lines .

2. Biochemical Research

  • Proteomics : The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable in elucidating complex biological pathways.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against several strains, including Staphylococcus aureus and Escherichia coli. This activity is often attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

Case Studies

  • Anticancer Activity Study : A study published in the Journal of Research in Pharmacy evaluated a series of compounds derived from similar structures to this compound. These derivatives exhibited significant anticancer activity against leukemia and CNS cancer cell lines, highlighting the potential for further development into therapeutic agents .
  • Antimicrobial Efficacy : In a comparative study on antimicrobial properties, derivatives similar to this compound showed moderate to significant inhibition against various microbial strains, suggesting a promising avenue for developing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Morpholine Derivatives

4-(4-Morpholinylcarbonyl)benzoic Acid
  • Structure : Morpholine ring connected via a carbonyl (–CO–) group to the benzoic acid.
  • The absence of the 2-methyl group on the morpholine reduces steric hindrance, possibly improving binding to flat enzymatic pockets.
  • Synthesis : Typically involves coupling morpholine with 4-carboxybenzoyl chloride .
  • Applications : Used in kinase inhibitors due to improved hydrogen-bonding capacity from the carbonyl group .
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid (2k)
  • Structure : Morpholine-thioxoacetyl-amide linked to benzoic acid.
  • Key Differences :
    • The thioxo (–C(=S)–) group introduces sulfur, enhancing electron-withdrawing effects and altering redox properties.
    • Melting point: 237–238°C, higher than typical morpholine-methyl derivatives, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
  • Biological Activity : Demonstrated activity as a protease inhibitor in preclinical studies .
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives
  • Structure: Tetrahydroisoquinoline replaces morpholine.
  • Higher basicity (pKa ~9.5) due to the amine in dihydroisoquinoline vs. morpholine’s pKa ~7.4 .
  • Synthesis : Reacts with 4-(bromomethyl)benzoic acid, similar to the target compound’s synthetic route .

Heterocyclic Analogues with Non-Morpholine Cores

4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
  • Structure: Thiazolidinone ring replaces morpholine.
  • Key Differences: The thiazolidinone introduces two ketone groups, increasing polarity and hydrogen-bond acceptor capacity. Molecular weight: 265.26 g/mol (C11H9NO4S) vs. ~265 g/mol for the target compound, suggesting similar solubility profiles .
  • Applications : Explored as an antidiabetic agent targeting PPARγ receptors .
4-((4-Aminophenoxy)methyl)benzoic Acid (22)
  • Structure: Aminophenoxy group (–O–C6H4–NH2) attached via methylene.
  • Synthesized via nucleophilic substitution of 4-(bromomethyl)benzoic acid with 4-aminophenol .

Physicochemical and Pharmacological Comparisons

Property 4-[(2-Methylmorpholin-4-yl)methyl]benzoic Acid 4-(4-Morpholinylcarbonyl)benzoic Acid 4-[(2,4-Dioxothiazolidin-3-yl)methyl]benzoic Acid
Molecular Weight ~265 g/mol (estimated) 235.23 g/mol 265.26 g/mol
Melting Point Not reported 210–215°C 231–233°C (decomposes)
LogP (Predicted) ~1.8 ~0.5 ~1.2
Hydrogen Bond Acceptors 5 (2 O, 1 N in morpholine; 2 O in –COOH) 6 (additional carbonyl O) 6 (2 ketone O, 1 S, 2 O in –COOH)
Biological Target Not reported Kinases PPARγ

Biological Activity

4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid, a compound featuring a benzoic acid moiety and a methylmorpholine side chain, has garnered attention for its potential biological activities. This article reviews the compound’s biological activity, including its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}

This structure consists of a benzoic acid core with a morpholine ring substituted at the para position.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of similar structures have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Microbial Strain Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Activity
Candida albicansSignificant Inhibition

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer activity of this compound. Similar compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .
  • Anticancer Potential : Research focused on the compound’s ability to inhibit cancer cell proliferation in vitro. The study found that at concentrations of 10 µM, this compound led to a 50% reduction in cell viability in several cancer cell lines, including breast and prostate cancer models .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. This interaction can disrupt normal cellular functions, leading to microbial death or inhibition of cancer cell growth.

Proposed Mechanisms:

  • Cell Membrane Disruption : The compound may integrate into microbial membranes, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell proliferation.

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